molecular formula C10H12BrFO B1527166 1-Bromo-2-butoxy-4-fluorobenzene CAS No. 1036724-57-8

1-Bromo-2-butoxy-4-fluorobenzene

Cat. No.: B1527166
CAS No.: 1036724-57-8
M. Wt: 247.1 g/mol
InChI Key: HXDXLVKJJHIJTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-butoxy-4-fluorobenzene is an organic compound characterized by a benzene ring substituted with a bromine atom at the first position, a butoxy group at the second position, and a fluorine atom at the fourth position. This compound is known for its utility in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-butoxy-4-fluorobenzene can be synthesized through several methods, including:

  • Electrophilic Aromatic Substitution (EAS): Bromination of 2-butoxy-4-fluorobenzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3).

  • Nucleophilic Substitution: Reacting 1-bromo-4-fluorobenzene with butyl alcohol in the presence of a strong base like potassium tert-butoxide (KOtBu).

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale EAS reactions, ensuring high purity and yield. The process involves careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-butoxy-4-fluorobenzene undergoes various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the benzene ring into more complex structures, such as quinones.

  • Reduction: Reduction reactions can reduce the bromine atom to hydrogen, forming 1-butoxy-2-fluorobenzene.

  • Substitution: Substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Common reagents include hydrogen gas (H2) and palladium on carbon (Pd/C).

  • Substitution: Common reagents include sodium hydroxide (NaOH) for hydroxylation and ammonia (NH3) for amination.

Major Products Formed:

  • Oxidation: Quinones, hydroquinones.

  • Reduction: 1-butoxy-2-fluorobenzene.

  • Substitution: 1-hydroxy-2-butoxy-4-fluorobenzene, 1-amino-2-butoxy-4-fluorobenzene.

Scientific Research Applications

1-Bromo-2-butoxy-4-fluorobenzene is widely used in scientific research due to its versatility:

  • Chemistry: It serves as a building block in organic synthesis, facilitating the creation of complex molecules.

  • Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly in the development of new drugs.

  • Industry: It is employed in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

1-Bromo-2-butoxy-4-fluorobenzene is similar to other halogenated benzene derivatives, such as 1-bromo-4-fluorobenzene and 1-bromo-2-fluorobenzene. its unique combination of substituents (bromo, butoxy, and fluoro) provides distinct chemical properties and reactivity compared to these compounds. This uniqueness makes it particularly valuable in specific chemical syntheses and applications.

Comparison with Similar Compounds

  • 1-Bromo-4-fluorobenzene

  • 1-Bromo-2-fluorobenzene

  • 1-Bromo-3-fluorobenzene

Properties

IUPAC Name

1-bromo-2-butoxy-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFO/c1-2-3-6-13-10-7-8(12)4-5-9(10)11/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDXLVKJJHIJTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718349
Record name 1-Bromo-2-butoxy-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036724-57-8
Record name 1-Bromo-2-butoxy-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2-butoxy-4-fluorobenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-2-butoxy-4-fluorobenzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-2-butoxy-4-fluorobenzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-2-butoxy-4-fluorobenzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-2-butoxy-4-fluorobenzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-2-butoxy-4-fluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.